3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one
Description
The compound 3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one (referred to as ErSO in studies) is a fluorinated indolinone derivative with the molecular formula C₂₂H₁₃F₆NO₃ and a molecular weight of 453.34 g/mol . It features:
- A 4-hydroxyphenyl group at position 3 of the indolinone core.
- A 4-(trifluoromethoxy)phenyl group at position 2.
- A 7-(trifluoromethyl) substituent on the indole ring.
This compound is a potent unfolded protein response (UPR) activator, selectively inducing necrosis in estrogen receptor-positive (ER+) breast cancer cells by hyperactivating the ATF4 pathway . Its unique trifluoromethyl and trifluoromethoxy groups enhance metabolic stability and lipophilicity, critical for cellular uptake and target engagement.
Properties
Molecular Formula |
C22H13F6NO3 |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C22H13F6NO3/c23-21(24,25)17-3-1-2-16-18(17)29-19(31)20(16,12-4-8-14(30)9-5-12)13-6-10-15(11-7-13)32-22(26,27)28/h1-11,30H,(H,29,31) |
InChI Key |
ZFSRXAHDJSCEDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of Substituents: The hydroxyphenyl, trifluoromethoxyphenyl, and trifluoromethyl groups can be introduced through various substitution reactions, such as Friedel-Crafts acylation or alkylation, followed by functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, including:
Catalysts: Use of efficient catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to ensure solubility and stability of intermediates.
Purification: Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: Reduction of the indole core can lead to the formation of indoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Indoline derivatives.
Substitution Products: Halogenated or nucleophile-substituted phenyl derivatives.
Scientific Research Applications
The compound exhibits several pharmacological properties, including:
- Antiviral Activity : Indole derivatives have shown significant antiviral properties. The trifluoromethyl group enhances the compound's efficacy against various viruses. For instance, studies have demonstrated that related compounds inhibit viral replication effectively.
- Anti-inflammatory Activity : The structure suggests potential anti-inflammatory effects by modulating inflammatory pathways through the inhibition of cyclooxygenase enzymes. In vitro studies have indicated that this compound can reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) in macrophage cells.
- Anticancer Activity : Research has indicated that indole derivatives, particularly those with trifluoromethyl substitutions, exhibit cytotoxicity against cancer cell lines such as MCF7 and HeLa. The mechanism involves apoptosis induction and cell cycle arrest.
Structure–Activity Relationship (SAR)
The modifications in the indole scaffold significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increased potency |
| Hydroxyphenyl Substitution | Enhanced selectivity |
| Indole Core | Improved metabolic stability |
Case Studies
- Antiviral Efficacy : A study evaluated the antiviral activity of related indole derivatives against the measles virus. Compounds with trifluoromethyl groups exhibited improved IC50 values compared to their non-substituted counterparts, indicating enhanced antiviral potency.
- Anti-inflammatory Mechanism : Research involving RAW264.7 macrophage cells demonstrated that this compound significantly reduced COX-2 and iNOS expression levels, suggesting its potential as an anti-inflammatory agent.
- Anticancer Potential : Investigations into a series of indole derivatives revealed that those with trifluoromethyl substitutions had enhanced cytotoxic effects against breast cancer (MCF7) and cervical cancer (HeLa) cell lines, attributed to their ability to induce apoptosis.
Scientific Research Applications
The applications of 3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one extend across various fields:
- Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting viral infections, inflammation, and cancer.
- Pharmaceutical Development : Potential use in formulating drugs aimed at treating chronic diseases due to its promising biological activities.
- Material Science : Investigated for potential applications in developing new materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one may involve:
Molecular Targets: Interaction with specific enzymes, receptors, or proteins.
Pathways: Modulation of signaling pathways, such as inhibition of kinase activity or activation of transcription factors.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares ErSO with structurally related indole/indolinone derivatives, emphasizing substituent effects on biological activity and physicochemical properties:
Key Findings from Comparative Studies
Role of Trifluoromethyl/Trifluoromethoxy Groups: ErSO and the acetamide derivative () utilize trifluoromethoxy groups to enhance metabolic stability and membrane permeability, outperforming non-fluorinated analogues in cellular assays . In contrast, the tetrafluoropyrrolidinyl compound () shows reduced cytotoxicity compared to ErSO, likely due to steric hindrance from the pyrrolidine ring .
Substituent Position and Bioactivity: The 7-trifluoromethyl group in ErSO is critical for UPR activation, as positional isomers (e.g., 5-trifluoromethyl derivatives) lack comparable efficacy . Similarly, chlorophenyl-substituted indolinones () exhibit distinct activity profiles, with chlorine enhancing antimicrobial properties but reducing cancer cell selectivity .
Core Structure Impact: Isoindolones () with dual phenyl substitutions exhibit higher solubility than ErSO but lack the trifluoromethyl groups necessary for targeting stress-response pathways . Quinoline derivatives () with trifluoromethyl groups show strong enzyme inhibition but lack the indolinone core required for UPR activation .
Biological Activity
The compound 3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one is a member of the indole family, characterized by various substituents that enhance its biological activity. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This formula indicates the presence of trifluoromethyl and trifluoromethoxy groups, which are known to influence biological interactions significantly.
Research indicates that the compound exhibits multiple biological activities, primarily through the following mechanisms:
- Inhibition of Cyclooxygenase Enzymes : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The inhibition of COX-2 is crucial for its potential anti-inflammatory effects .
- Cytotoxicity Against Cancer Cells : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and human embryonic kidney cells (HEK293). The observed IC50 values indicate significant potency in inducing cell death .
Biological Activity Overview
A summary of the biological activities and their respective findings is provided in Table 1.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Anti-inflammatory Effects : A study focused on the compound's ability to inhibit COX-2 and lipoxygenases (LOX). The results indicated that the trifluoromethyl groups enhance binding affinity to these enzymes, leading to reduced inflammatory responses in vitro .
- Cytotoxicity Evaluation : In a comparative study involving various indole derivatives, this compound was evaluated for its cytotoxic effects against MCF-7 and HEK293 cells. The results showed a significant reduction in cell viability, suggesting its potential as an anticancer agent .
- Molecular Docking Studies : Molecular docking simulations revealed that the compound interacts favorably with target proteins involved in cancer progression and inflammation. The presence of electron-withdrawing groups like trifluoromethyl enhances these interactions, contributing to its biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
